molecular formula C24H23N3O2 B11458227 N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide

N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide

Cat. No.: B11458227
M. Wt: 385.5 g/mol
InChI Key: RYFLPYPIKLYSGK-UHFFFAOYSA-N
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Description

N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the quinazolinone family, characterized by a fused benzene and pyrimidine ring system. The presence of a 4-methylphenyl group and a phenylpropanamide moiety further enhances its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide typically involves multi-step organic reactions One common method starts with the preparation of the quinazolinone core, which can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions

The final step involves the coupling of the quinazolinone intermediate with 3-phenylpropanoic acid or its derivatives, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond under mild conditions.

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction parameters. Solvent recycling and purification steps are also integrated to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the 4-methylphenyl group to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the quinazolinone core can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of tetrahydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)

Major Products

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Tetrahydroquinazoline derivatives

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The phenylpropanamide moiety may enhance its binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar quinazolinone cores but different substituents, such as 2-phenylquinazolin-4(3H)-one.

    Benzamide derivatives: Compounds with benzamide moieties, such as N-(4-methylphenyl)benzamide.

Uniqueness

N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide stands out due to its unique combination of a quinazolinone core with a 4-methylphenyl group and a phenylpropanamide moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

N-[7-(4-methylphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C24H23N3O2/c1-16-7-10-18(11-8-16)19-13-21-20(22(28)14-19)15-25-24(26-21)27-23(29)12-9-17-5-3-2-4-6-17/h2-8,10-11,15,19H,9,12-14H2,1H3,(H,25,26,27,29)

InChI Key

RYFLPYPIKLYSGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)CCC4=CC=CC=C4

Origin of Product

United States

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